molecular formula C19H16N6O2S B2461259 benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034401-88-0

benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2461259
CAS No.: 2034401-88-0
M. Wt: 392.44
InChI Key: LXIPAXKIFUQGOR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic compound known for its multifaceted applications in organic chemistry, biology, and material science. It embodies unique structural elements such as the benzo[c][1,2,5]thiadiazole moiety, the triazole ring, and the azetidine unit, which collectively contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step protocols:

  • Synthesis of benzo[c][1,2,5]thiadiazole starting material using cyclization reactions involving appropriate sulfur and nitrogen-containing precursors.

  • Formation of the azetidine ring using cyclization reactions involving suitable amino and halide precursors.

  • Coupling of these intermediates through appropriate condensation reactions to yield the final compound under controlled temperatures and solvent conditions.

Industrial Production Methods: : Large-scale production might involve optimization of each synthetic step to maximize yield and purity, including the use of efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of chemical reactions:

  • Oxidation: : Potentially involves oxidative transformations at the phenoxymethyl or azetidine units.

  • Reduction: : Reductive amination or reduction of the triazole moiety.

  • Substitution: : Nucleophilic or electrophilic substitutions at various positions, particularly within the benzo[c][1,2,5]thiadiazole or triazole rings.

Common Reagents and Conditions: : Reactions often utilize reagents such as palladium catalysts for coupling reactions, copper catalysts for click chemistry, and appropriate bases or acids to facilitate specific substitutions or eliminations.

Major Products: : These reactions could yield derivatives with modified functional groups, leading to new analogs with potentially altered reactivity or application profiles.

Scientific Research Applications

Chemistry: : Used in the development of new materials, such as organic semiconductors and luminescent compounds due to its electronic properties.

Biology: : Investigated for its potential bioactivity, including antimicrobial, anticancer, or enzyme inhibitory properties.

Medicine: : Explored as a lead compound in drug discovery for its promising pharmacological activities.

Industry: : Employed in the creation of advanced materials for electronic devices, coatings, and sensors.

Mechanism of Action

The compound's effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors, where it can inhibit or modulate biological pathways. The benzo[c][1,2,5]thiadiazole unit, in particular, can interact with biomolecules through π-stacking, hydrogen bonding, or coordination to metal centers, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds: : Other compounds like benzo[c][1,2,5]thiadiazol-5-yl derivatives or 1H-1,2,3-triazole analogs.

Uniqueness: : This compound stands out due to its unique combination of structural motifs, enhancing its versatility and specificity in various applications.

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, with its intricate structure and varied reactivity, serves as a fascinating subject for scientific investigation and practical application across multiple fields.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-19(13-6-7-17-18(8-13)22-28-21-17)24-10-15(11-24)25-9-14(20-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIPAXKIFUQGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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